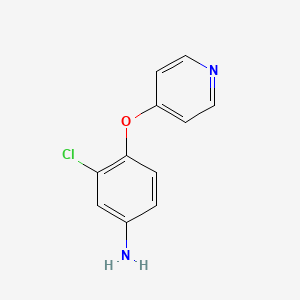

3-Chloro-4-(pyridin-4-yloxy)aniline

Description

Significance of Aryloxyaniline Scaffolds in Contemporary Molecular Design

The aryloxyaniline scaffold, a core component of 3-Chloro-4-(pyridin-4-yloxy)aniline, is a privileged structure in modern medicinal chemistry and materials science. This structural motif, consisting of an aryloxy group attached to an aniline (B41778), provides a versatile platform for the development of new therapeutic agents and functional materials. The specific arrangement of the ether linkage and the amino group allows for diverse chemical modifications, enabling the fine-tuning of a molecule's electronic and steric properties.

In drug discovery, aryloxyaniline derivatives have been investigated for a wide range of biological activities. For instance, compounds incorporating this scaffold have shown promise as kinase inhibitors, which are crucial in cancer therapy. The ability of the aryloxyaniline core to interact with the hinge region of kinase domains makes it a valuable starting point for the design of potent and selective inhibitors. Furthermore, the aniline moiety can be readily functionalized to introduce additional binding interactions or to modulate the compound's pharmacokinetic profile.

The utility of the aryloxyaniline scaffold extends beyond medicinal chemistry. In materials science, these compounds can serve as precursors for the synthesis of high-performance polymers and organic electronics. The aromatic nature of the scaffold contributes to thermal stability, while the potential for functionalization allows for the tailoring of optical and electronic properties.

The Pyridinyloxy Moiety: A Key Structural Element in Chemical Compound Exploration

The pyridinyloxy moiety, another integral part of this compound, plays a crucial role in defining the compound's chemical behavior and biological activity. The pyridine (B92270) ring is a six-membered heterocycle containing a nitrogen atom, which imparts a degree of basicity and the ability to participate in hydrogen bonding. nih.gov This feature is particularly important in medicinal chemistry, as it can facilitate interactions with biological targets such as enzymes and receptors. cymitquimica.com

The pyridine scaffold itself is a common feature in many FDA-approved drugs, highlighting its importance in pharmaceutical design. nih.gov Its presence in this compound suggests that this compound could serve as a valuable precursor for the development of new therapeutic agents.

Overview of Current and Prospective Research Trajectories for this compound as a Research Chemical and Building Block

This compound is increasingly recognized as a versatile building block in organic synthesis. cymitquimica.comcymitquimica.com Its trifunctional nature, possessing an amino group, a chloro substituent, and a pyridinyloxy moiety, allows for a variety of chemical transformations. The amino group can undergo reactions such as acylation, alkylation, and diazotization, providing a handle for the introduction of diverse functional groups. The chloro atom, an electron-withdrawing group, can influence the reactivity of the aromatic ring and can be displaced through nucleophilic aromatic substitution reactions.

Current research involving this compound and related structures is largely focused on its application in medicinal chemistry. For example, similar chloro-substituted aniline derivatives have been utilized in the synthesis of potent kinase inhibitors for cancer treatment. The specific substitution pattern of this compound makes it an attractive starting material for the development of new inhibitors targeting various protein kinases.

Prospective research trajectories for this compound are likely to expand into other areas of chemical science. Its potential as a monomer for the synthesis of novel polymers with tailored properties is an area ripe for exploration. The combination of the rigid aromatic units and the flexible ether linkage could lead to materials with interesting thermal and mechanical properties. Furthermore, the electronic characteristics of the pyridinyloxyaniline core suggest potential applications in the field of organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics.

The continued investigation of this compound as a research chemical and building block is expected to yield a deeper understanding of its chemical reactivity and unlock its full potential in the creation of innovative molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyridin-4-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMXRAUSNODZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Chloro 4 Pyridin 4 Yloxy Aniline Analogs

Rational Design Principles for 3-Chloro-4-(pyridin-4-yloxy)aniline Analog Series

The rational design of analogs based on the this compound scaffold is primarily driven by its proven ability to interact with the ATP-binding site of various protein kinases. This scaffold is a key component of lapatinib (B449), a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The design of new analog series often builds upon the established binding mode of such inhibitors.

Key design principles include:

Core Scaffold Hopping: A common strategy involves retaining the 3-chloro-4-oxyaniline portion, which is known to interact with the hinge region of the kinase, while replacing the core heterocyclic system. For instance, the quinazoline (B50416) core of lapatinib has been replaced with a 7H-purine scaffold to develop novel dual EGFR/HER2 inhibitors. ijpsdronline.com This approach aims to discover new intellectual property space and potentially improve the pharmacological profile.

Fragment-Based and Structure-Based Design: The this compound moiety acts as a high-affinity anchor. Structure-based design utilizes X-ray crystal structures of target proteins to guide the modification of the scaffold. sci-hub.se For example, the pyridyloxy group can be modified or replaced to explore different pockets within the enzyme's active site, aiming for enhanced potency or selectivity. sci-hub.se

Modulation of Physicochemical Properties: Rational design also focuses on optimizing absorption, distribution, metabolism, and excretion (ADME) properties. sci-hub.senih.gov Modifications to the pyridine (B92270) ring or the aniline (B41778) portion can be made to improve solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.

Investigation of Positional and Electronic Effects of Substituents on Structure-Dependent Interactions

The biological activity of this compound analogs is highly sensitive to the position and electronic nature of substituents on both the aniline and pyridine rings. These substitutions directly influence the molecule's ability to form key interactions with the target protein.

Aniline Ring Substitution: The aniline component features a delicate balance of electronic effects. The amino group (-NH₂) is an electron-donating group, while the chlorine atom at the meta-position is an electron-withdrawing substituent. This substitution pattern is critical for orienting the molecule within the kinase ATP binding site. SAR studies on related quinazoline inhibitors have shown that a 3-chloro-4-fluoroaniline (B193440) group can be a highly effective substituent for inhibitory activity. mdpi.com The introduction of different halogen atoms or small alkyl groups at the 3-position of the aniline ring significantly impacts binding affinity. For example, in some series, changing an ethyl group to a bromine had only a minor effect on affinity, demonstrating the complex interplay of steric and electronic factors. nih.gov

Pyridine Ring Substitution: The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction in many kinase-inhibitor complexes. Substituents on the pyridine ring can modulate the basicity of the nitrogen and introduce new interaction points. For instance, the addition of a highly electronegative trifluoromethyl group dramatically alters the electronic properties of the pyridine ring, increasing its electrophilicity. In a series of pyrazolopyridine inhibitors, varying the substituent at the C4 position led to significant improvements in antiviral activity, with a 2-pyridyl group being identified as a potent modification. ucla.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis: 3D-QSAR studies on related aryloxyaniline derivatives have been used to map the steric, electrostatic, and hydrophobic fields that favor high inhibitory activity. researchgate.net These models reveal that in certain regions of the binding pocket, positively charged groups are detrimental to activity, while hydrophobic groups are favorable in others. researchgate.net Such analyses provide a quantitative understanding of how positional and electronic effects of substituents govern the molecule's interaction with its biological target.

The following table summarizes the effects of substituents on the activity of related kinase inhibitors.

| Scaffold | Substituent Modification | Target | Observed Activity | Reference |

| 4-Anilinoquinazoline (B1210976) | 3-ethylaniline (B1664132) vs. 3-chloro-4-fluoroaniline on the aniline moiety | EGFR | 3-chloro-4-fluoroaniline showed strong inhibitory activity. | mdpi.com |

| Pyrimidine Derivatives | 3-acrylamidophenoxy at the C6 position | EGFR/ErbB-2 | Significantly inhibited dual kinase activities (IC50 = 37/29 nM). | nih.gov |

| 7H-Purine Analogues | Substituted pyridin-3-yl oxy at the C6 position | EGFR/HER2 | Compound 8e showed potent dual inhibition (IC50 = 0.021/0.019 µM). | ijpsdronline.com |

| Rhodanine-quinazoline | Bromopyridine on the rhodanine (B49660) moiety | HepG2/A549 cells | Showed the best inhibitory activity (IC50 = 2.7/3.1 µM). | acs.org |

Systematic Analog Synthesis for SAR Elucidation

The systematic synthesis of analogs is crucial for building a comprehensive SAR profile. The preparation of this compound derivatives typically involves multi-step synthetic sequences that allow for the introduction of diverse substituents at various positions.

A general and adaptable synthetic route often begins with a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a substituted nitrophenol or, more commonly, a halogenated nitrobenzene (B124822) with a substituted pyridinol. For example, 4-chlorophenol (B41353) can be reacted with a suitable pyridine precursor. nih.gov Alternatively, 2-chloro-3(5)-nitropyridines can be reacted with 4-aminophenol. mdpi.com

The key steps in a typical synthesis for SAR studies are:

Ether Linkage Formation: A common method is the coupling of a substituted 4-halonitrobenzene (e.g., 4-fluoro-2-chloronitrobenzene) with the hydroxyl group of a substituted 4-hydroxypyridine (B47283) in the presence of a base like potassium carbonate. This step establishes the core aryloxyaniline linkage.

Reduction of the Nitro Group: The nitro group of the resulting diaryl ether intermediate is then reduced to a primary amine (-NH₂). Various reducing agents can be employed, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate). nih.govgoogle.com This step yields the final aniline derivative.

Coupling to a Core Moiety: The synthesized aniline analog is then often coupled to a larger heterocyclic scaffold. For instance, substituted 3-chloro-4-[(pyridin-3-yl)oxy] anilines have been reacted with 4-(3E)-1-(6-chloro-7H-purin-7-yl)-5-(dimethylamino)pent-3-en-2-yl benzoate (B1203000) in a dehydrochlorination reaction to produce a series of target compounds for kinase inhibition screening. ijpsdronline.com

This modular approach allows chemists to systematically vary the substituents on both the aniline and pyridine rings to thoroughly explore the chemical space and establish clear SAR trends. ucla.edunih.gov

Comparative SAR Analysis within Diverse Aryloxyaniline Derivatives

To fully understand the structural requirements for activity, the SAR of this compound analogs is often compared with that of other, structurally related aryloxyaniline derivatives. This comparative analysis helps to identify the most favorable scaffolds and substitution patterns for a given biological target.

Comparison of Heterocyclic Rings: The pyridine ring in the scaffold can be replaced by other heterocyclic systems such as quinoline (B57606), pyrimidine, or pyrazole. In a study on PPARγ modulators, changing the C-ring from a pyridine to a quinoline resulted in higher binding affinity and significantly reduced inhibition of metabolic enzymes like CYP3A4. nih.gov Similarly, in a series of EGFR inhibitors, replacing the aniline moiety at the 4-position of a quinazoline core with other groups led to a decrease in activity, highlighting the importance of the aniline pharmacophore. mdpi.com

Impact of Aniline Substitution Patterns: Comparative studies have shown that the 3-chloro substitution on the aniline ring is a recurring motif in potent kinase inhibitors. However, its combination with other substituents can fine-tune activity. For example, while 3-chloro-4-fluoroaniline is a favored group in many EGFR inhibitors, analogs with 3-ethylaniline also show potent activity. mdpi.com Docking and QSAR studies on different series of fluoro-substituted aryloxyaniline derivatives targeting the c-Met kinase have allowed for a direct comparison of how scaffolds like 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.nettriazin-4-yloxy)aniline and 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline interact differently within the same binding site. researchgate.net

Analysis Across Different Target Classes: The aryloxyaniline scaffold is not limited to kinase inhibition. By comparing SAR data across different biological targets, such as bacterial enzymes or nuclear receptors, researchers can gain insights into the features that confer target selectivity. For example, SAR exploration of 2-(quinolin-4-yloxy) acetamides against Mycobacterium tuberculosis revealed that a bulky lipophilic benzyl (B1604629) group was optimal at one position, while a methyl group was preferred at another, providing a distinct SAR profile from that typically seen in kinase inhibitors. mdpi.com

The table below presents a comparative analysis of different aryloxyaniline scaffolds and their reported biological activities.

| Scaffold Type | Example Compound/Series | Target | Key SAR Finding | Reference |

| Pyridinyloxyaniline | This compound based purines | EGFR/HER2 | The pyridyloxy aniline moiety is a key anchor; modifications to the purine (B94841) core modulate activity. | ijpsdronline.com |

| Quinolyloxyaniline | 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | PPARγ | Quinoline C-ring improved affinity and metabolic profile over pyridine. Dichloro-aniline B-ring was critical for affinity. | nih.gov |

| Pyrrolotriazinyloxyaniline | 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.nettriazin-4-yloxy)aniline derivatives | c-Met Kinase | SAR is driven by hydrophobic interactions of N-substituents in an allosteric pocket. | researchgate.net |

| Phenoxyaniline | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine | EGFR/ErbB-2 | The 3-fluorobenzyloxy group is a key feature; substitutions on the second phenoxy ring tune activity. | nih.gov |

Computational Chemistry and Molecular Modeling of 3 Chloro 4 Pyridin 4 Yloxy Aniline Systems

Molecular Docking Investigations of 3-Chloro-4-(pyridin-4-yloxy)aniline and Structurally Related Compounds with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding modes of potential drug candidates.

While specific docking studies on this compound are not extensively detailed in available literature, research on structurally similar compounds, such as 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives, provides significant insights into how this class of molecules interacts with biological targets like c-Met kinase. researchgate.net In these studies, a set of 103 compounds with variations in structure and activity were docked into the c-Met kinase active site to determine their bioactive conformations. researchgate.net The results showed that these compounds generally adopt a consistent binding mode, forming key hydrophobic interactions within the receptor's binding pocket. researchgate.net For instance, the N-substituent of the 3-fluoroaniline (B1664137) moiety consistently occupies a large hydrophobic pocket formed by residues such as Ala1221, Phe1134, and Leu1195. researchgate.net

Similarly, docking studies on other related structures, like N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives, have been performed to understand their binding interactions with antitubercular targets. nih.gov Computational strategies for related chloro-anilines often employ tools like AutoDock Vina with force fields such as AMBER to model their binding to ATP-binding sites of kinases. These studies highlight the importance of specific substitutions; for example, a pentafluorophenyl group can enhance van der Waals interactions with hydrophobic residues.

These investigations on analogous compounds suggest that this compound likely binds to kinase targets by positioning its substituted aniline (B41778) and pyridine (B92270) rings within specific hydrophobic and polar regions of the ATP-binding site, a common mechanism for kinase inhibitors. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. d-nb.info It aims to develop mathematical models that can predict the activity of new, unsynthesized molecules. nih.gov

For aryloxyaniline derivatives, including those structurally related to this compound, several QSAR models have been developed to predict their inhibitory activity against targets like c-Met kinase. researchgate.net Two prominent methods used are Comparative Molecular Similarity Indices Analysis (CoMSIA) and Multiple Linear Regression (MLR).

A study on 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netscispace.comtriazin-4-yloxy)aniline derivatives successfully developed robust CoMSIA and MLR models. researchgate.net The CoMSIA method generates a 3D grid around the aligned molecules and calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The best CoMSIA model for the c-Met kinase inhibitors incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, demonstrating good predictive power. researchgate.net

MLR models were also developed using topological vectors and other 2D descriptors. researchgate.net These models create a linear equation that relates the biological activity to various calculated molecular properties. The statistical quality of these models is validated using parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²). researchgate.net For a series of 76 aryloxyaniline compounds, the developed models showed high statistical significance, enabling the accurate prediction of activity for a separate test set of 25 compounds. researchgate.net

| Model Type | Fields/Descriptors | Components (NC) | R² (Fitted) | Q² (Cross-validated) | Standard Deviation (S) | F-ratio |

|---|---|---|---|---|---|---|

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Donor | N/A | N/A | N/A | N/A | N/A |

| MLR | 2D-Autocorrelation, GETAWAY, PSA, MlogP | N/A | N/A | N/A | N/A | N/A |

Note: Specific statistical values from the study were not fully provided in the abstract.

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. nih.gov Descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. nih.gov

In the QSAR modeling of aryloxyaniline derivatives, a variety of descriptors have proven to be significant. researchgate.net These include:

CoMSIA Fields :

Steric Fields : Indicate regions where bulky groups increase or decrease activity.

Electrostatic Fields : Show areas where positive or negative charges are favorable for activity. For example, red isopleths in a CoMSIA map might indicate that negatively charged groups are preferred in that region, while blue isopleths suggest positive charges are beneficial. researchgate.net

Hydrophobic Fields : Highlight regions where hydrophobic (water-repelling) groups enhance binding. Yellow contours often represent favorable hydrophobic regions. researchgate.net

Hydrogen Bond Donor/Acceptor Fields : Identify locations where hydrogen bond donors or acceptors contribute positively or negatively to the biological activity. researchgate.net

Topological and 2D Descriptors :

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) : These descriptors encode information about the 3D molecular structure. researchgate.net

2D-Autocorrelation Descriptors : These describe the distribution of atomic properties over the molecular graph. researchgate.net

PSA (Polar Surface Area) : This descriptor relates to the molecule's ability to permeate cell membranes. researchgate.net

MlogP : A measure of the molecule's lipophilicity or hydrophobicity. researchgate.net

Interpretation of these descriptors provides crucial information for drug design. For example, the CoMSIA contour maps for c-Met kinase inhibitors revealed that hydrophobic groups are favored in the allosteric site, while positively charged groups near Val1092 decrease inhibitory activity. researchgate.net This level of detail allows chemists to rationally design new derivatives with improved potency by adding or modifying functional groups according to the model's predictions.

Conformational Analysis and Energetic Landscapes of this compound

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their corresponding energies. The "bioactive conformation" is the specific 3D shape a molecule adopts to bind effectively to its biological target.

Plotting the energy as a function of the torsional angles creates an energetic landscape, which reveals the low-energy, stable conformations that the molecule is most likely to adopt. The global minimum on this landscape represents the most stable conformation in a vacuum or a given solvent. However, the bioactive conformation is not always the lowest energy state, as the energy gained from binding to the receptor can compensate for the energetic cost of adopting a less stable conformation. Understanding this landscape is crucial for docking studies, as it helps in selecting relevant starting conformations for the simulation.

Elucidation of Molecular Features Governing Ligand-Receptor Interactions

The interaction between a ligand like this compound and its receptor is governed by a combination of non-covalent forces. Elucidating the key molecular features responsible for these interactions is a primary goal of molecular modeling. acs.org

For kinase inhibitors, which represent a likely target class for this compound, several key interactions are typically observed in the ATP binding site: acs.org

Hydrogen Bonds : The hinge region of the kinase active site provides a backbone with hydrogen bond donor and acceptor sites. Ligands often form one to three hydrogen bonds with this region, which is a critical anchor point. acs.org

Hydrophobic Interactions : The ATP binding pocket is largely hydrophobic. The aromatic rings of this compound—the chlorophenyl and pyridine moieties—are well-suited to form favorable hydrophobic and van der Waals interactions with nonpolar residues in the pocket. researchgate.net

Electronic and Steric Effects : The chlorine atom on the aniline ring is an electron-withdrawing group, which can influence the electronic properties of the ring and its ability to participate in π-π stacking or other electrostatic interactions. The position of the chlorine atom is crucial; studies on related compounds show that its placement significantly affects biological activity. The pyridine nitrogen provides a site for potential hydrogen bonding or electrostatic interactions.

Insights from QSAR and docking studies on related aryloxyanilines targeting c-Met kinase show that specific substitutions can fine-tune these interactions. For example, substitutions that enhance hydrophobicity in certain regions of the binding site lead to higher activity. researchgate.net Conversely, placing charged groups in unfavorable locations can drastically reduce binding affinity. researchgate.net Therefore, the specific arrangement of the chloro, pyridinyloxy, and aniline groups in this compound dictates a unique interaction fingerprint that determines its binding affinity and selectivity for different biological receptors.

Biological Target Identification and Mechanistic Research Through 3 Chloro 4 Pyridin 4 Yloxy Aniline Probes

Ligand Discovery and Target Engagement Studies for Aryloxyaniline Compounds

The discovery of ligands based on the aryloxyaniline scaffold has been a focal point of research aimed at identifying and validating new drug targets. nih.gov Various methodologies, including proteomics, genetics, and bioinformatics, are employed to systematically characterize the interactions between these small molecules and their biological partners. nih.gov Target engagement, the direct interaction of a compound with its intended biological target within a cellular context, is a critical factor in translating the high affinity observed in biochemical assays into cellular activity. nih.govacs.org

Techniques like limited proteolysis-coupled mass spectrometry (LiP-MS) have proven valuable in identifying the binding sites of compounds and assessing on- and off-target effects across the entire proteome. biognosys.com This approach provides insights into a compound's mechanism of action and potential toxicities by detecting structural changes in proteins upon ligand binding. biognosys.com Furthermore, aggregated compound biological signatures, derived from high-throughput screening, can be statistically analyzed to identify compounds that elicit a desired cellular phenotype, thereby facilitating target-independent hit expansion and target identification. nih.gov

The development of protein degradation probes (PDPs) represents another innovative strategy for confirming intracellular target engagement. nih.govacs.org These heterobifunctional molecules link a ligand for a target protein to a ligand for an E3 ligase, inducing the degradation of the target protein. This approach provides a direct readout of target engagement within the cell. nih.govacs.org

Exploration of Kinase Inhibition Potential, with emphasis on c-Met Kinase

The 3-chloro-4-(pyridin-4-yloxy)aniline scaffold is a key component of numerous kinase inhibitors, with a particular emphasis on the c-Met kinase. tandfonline.comnih.gov The dysregulated HGF/c-Met signaling pathway is implicated in various cancers, making it an attractive therapeutic target. nih.gov Derivatives of this compound have demonstrated potent inhibition of c-Met kinase. For instance, the introduction of a fluorine atom can enhance c-Met kinase inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range.

Table 1: c-Met Kinase Inhibitory Activity of Selected Aryloxyaniline Derivatives

| Compound | Modification | c-Met Kinase IC₅₀ (nM) |

| Derivative 1 | 3-Fluoro-4-(thieno[3,2-b]pyridin-7-yloxy)aniline moiety | - |

| Derivative 2 | Enhanced c-Met kinase inhibition with fluorine substitution | 12 |

| LAH-1 | N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 49 |

| Foretinib | Reference Compound | - |

| IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple studies. tandfonline.comnih.gov |

Research has shown that specific structural modifications to the aryloxyaniline scaffold can significantly impact inhibitory potency. For example, thiazole (B1198619) carboxamide moieties have been found to be more suitable for hydrogen-bonding interactions with c-Met compared to thiadiazole carboxamide moieties. tandfonline.com

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of kinases like c-Met. tandfonline.comnih.gov These studies reveal the specific amino acid residues that interact with the inhibitor, providing a rationale for the observed structure-activity relationships.

Kinase inhibitors are often classified based on their binding mode to the kinase domain, which can exist in active ('DFG-in') or inactive ('DFG-out') conformations. acs.org Type I inhibitors bind to the active 'DFG-in' conformation, while Type II inhibitors bind to the inactive 'DFG-out' conformation, often accessing a back pocket adjacent to the ATP binding site. acs.orgwhiterose.ac.uk The 4-anilinoquinazoline (B1210976) scaffold, a common feature in many EGFR inhibitors, often incorporates a 3-chloro-4-(benzyloxy)aniline moiety, which favors a dual inhibitory activity by accessing this back pocket. whiterose.ac.uk

Docking analyses of 3-fluoro-4-(pyrrolo[2,1-f] tandfonline.comnih.govtriazin-4-yloxy)aniline and related derivatives have helped to identify key molecular features that contribute to high c-Met inhibitory activity. nih.govresearchgate.net These studies highlight the importance of specific interactions with amino acid residues such as Val1092, Lys1110, and Pro1158 in the c-Met active site. researchgate.net

Investigation of Interactions with Other Protein and Enzyme Systems

While the primary focus has been on kinase inhibition, derivatives of the this compound scaffold have been investigated for their interactions with other protein and enzyme systems. For example, certain derivatives have been synthesized and evaluated as quorum sensing inhibitors targeting the PqsR protein in Pseudomonas aeruginosa. uni-saarland.de Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production, making it an attractive target for antimicrobial drug development.

Furthermore, the broad applicability of target identification methods allows for the unbiased screening of aryloxyaniline compounds against a wide range of proteins. biognosys.comnih.gov This can lead to the discovery of novel targets and provide insights into the polypharmacology of these compounds, where a single molecule interacts with multiple targets. nih.gov This knowledge is crucial for understanding both the therapeutic effects and potential side effects of drug candidates. nih.gov

Novel Biological Applications for this compound Scaffolds in Chemical Biology Research

The versatility of the this compound scaffold has led to its use in developing novel tools for chemical biology research. uni-saarland.de These scaffolds have been incorporated into various molecular probes to study complex biological processes.

One significant application is in the development of covalent ligands. For instance, a covalent ligand, EN4, which incorporates an aryloxyaniline moiety, was identified to target a specific cysteine residue within the intrinsically disordered region of the MYC protein. nih.gov This ligand was shown to inhibit MYC transcriptional activity and impair tumorigenesis, demonstrating the potential of this scaffold in targeting challenging proteins. nih.gov

Moreover, the this compound framework has been utilized in the design of protein degradation probes (PDPs). nih.govacs.org These probes have been successfully used to induce the degradation of target proteins like pirin, providing a powerful method for studying protein function in a cellular context. nih.govacs.org The modular nature of PDPs allows for the combination of different target-binding motifs with various E3 ligase ligands, enabling the systematic exploration of protein degradation as a therapeutic strategy. nih.govacs.org

Future Directions and Emerging Research Avenues for 3 Chloro 4 Pyridin 4 Yloxy Aniline

Integration with High-Throughput Screening Methodologies for Novel Compound Discovery

The integration of 3-Chloro-4-(pyridin-4-yloxy)aniline into high-throughput screening (HTS) campaigns represents a pivotal step towards the discovery of novel bioactive compounds. The inherent "drug-like" properties of the aryloxyaniline scaffold, coupled with the functional versatility of the pyridine (B92270) ring, make it an attractive candidate for screening against a wide array of biological targets.

Future HTS efforts should focus on the construction of diverse chemical libraries centered around the this compound core. These libraries can be generated through combinatorial chemistry, introducing a wide range of substituents at various positions on both the aniline (B41778) and pyridine rings. The primary screening of these libraries against panels of kinases has shown promise, given that a closely related isomer, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, has been utilized in the design of BCR-ABL kinase inhibitors with antitumor activity. scilit.com

The development of robust and miniaturized assays will be crucial for the successful implementation of HTS. These assays should be designed to identify compounds that modulate the activity of key enzymes, receptors, and signaling pathways implicated in various diseases. Fluorescence-based assays, for instance, are well-suited for HTS and can be adapted to monitor a wide range of biochemical events.

A key challenge in HTS is the management and interpretation of the vast amounts of data generated. The application of sophisticated data analysis tools and machine learning algorithms will be essential for identifying true "hits" and discerning structure-activity relationships (SAR) from the screening data.

| Screening Approach | Target Class | Potential Therapeutic Area |

| Biochemical Assays | Kinases, Proteases, Phosphatases | Oncology, Inflammatory Diseases |

| Cell-Based Assays | GPCRs, Ion Channels, Nuclear Receptors | Neuroscience, Metabolic Disorders |

| Phenotypic Screening | Disease-relevant cellular models | Infectious Diseases, Rare Diseases |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental to unlocking their full potential. The application of advanced spectroscopic and analytical techniques will be instrumental in providing detailed structural insights, which are crucial for rational drug design and the development of novel materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D and 2D NMR techniques are routinely used for structural confirmation, advanced NMR methods can provide deeper insights into the conformational dynamics and intermolecular interactions of these molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the spatial proximity of atoms, revealing the preferred conformation of the molecule in solution. Furthermore, Solid-State NMR (ssNMR) could be utilized to study the structure and packing of crystalline forms of this compound and its derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for the accurate determination of molecular weight and elemental composition. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to elucidate the fragmentation patterns of the molecule, providing valuable structural information. The fragmentation pathways can help in identifying the different components of the molecule and their connectivity.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. Obtaining crystal structures of this compound and its co-crystals with target proteins would provide invaluable information for understanding its binding modes and for guiding the rational design of more potent and selective analogs.

| Technique | Information Obtained | Application |

| Advanced NMR (NOESY, ROESY, ssNMR) | Conformational analysis, intermolecular interactions, solid-state structure | Understanding solution dynamics, guiding drug design |

| High-Resolution Tandem Mass Spectrometry (HR-MS/MS) | Fragmentation patterns, structural elucidation | Metabolite identification, impurity profiling |

| X-ray Crystallography | Precise 3D atomic coordinates, molecular packing | Structure-based drug design, understanding solid-state properties |

Rational Design of Next-Generation Aryloxyaniline Compounds with Tuned Specificity

The this compound scaffold provides a versatile platform for the rational design of next-generation compounds with tailored biological activities and improved specificity. By systematically modifying the core structure, it is possible to fine-tune the physicochemical and pharmacological properties of the resulting molecules to optimize their interaction with specific biological targets.

Structure-activity relationship (SAR) studies are central to this endeavor. By synthesizing and evaluating a series of analogs with systematic variations, researchers can identify the key structural features that govern biological activity. For instance, the nature and position of substituents on both the aniline and pyridine rings can significantly impact potency, selectivity, and pharmacokinetic properties.

Computational modeling and molecular docking studies can play a pivotal role in guiding the design process. By simulating the interaction of virtual compounds with the three-dimensional structure of a target protein, it is possible to predict binding affinities and identify potential modifications that could enhance binding. This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

A key objective in the rational design of next-generation aryloxyaniline compounds is to achieve a high degree of target specificity. This is particularly important in the development of kinase inhibitors, where off-target effects can lead to unwanted side effects. By exploiting subtle differences in the ATP-binding pockets of different kinases, it is possible to design inhibitors that selectively target a specific kinase or a desired subset of kinases.

| Design Strategy | Objective | Key Considerations |

| Substituent Modification | Enhance potency, improve selectivity, optimize ADME properties | Electronic effects, steric hindrance, lipophilicity |

| Bioisosteric Replacement | Modulate physicochemical properties, improve metabolic stability | Size, shape, and electronic similarity of functional groups |

| Scaffold Hopping | Discover novel chemical series with improved properties | Preservation of key pharmacophoric features |

Potential Applications in Agrochemical Design and Material Science as a Versatile Scaffold

Beyond its potential in medicinal chemistry, the this compound scaffold holds considerable promise for applications in agrochemical design and material science. Its chemical versatility and the presence of multiple functional groups make it an attractive building block for the synthesis of a wide range of functional molecules and materials.

Agrochemical Design: The pyridine moiety is a well-established pharmacophore in many successful herbicides, fungicides, and insecticides. The combination of a pyridine ring with a substituted aniline in the this compound structure suggests its potential as a lead compound for the development of new agrochemicals. Future research could focus on the synthesis and evaluation of derivatives for their herbicidal, fungicidal, and insecticidal activities. Structure-activity relationship studies in this context would aim to optimize the efficacy against target pests while minimizing toxicity to non-target organisms and the environment.

Material Science: The aromatic nature of both the aniline and pyridine rings, coupled with the potential for functionalization, makes this compound a promising candidate for the development of novel organic materials. For instance, it could serve as a monomer for the synthesis of functional polymers with interesting electronic or optical properties. The presence of the chloro and amino groups provides handles for polymerization and further chemical modification.

The incorporation of this scaffold into conjugated polymer backbones could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties of the molecule through chemical modification would be a key advantage in tailoring the performance of these materials for specific applications.

| Application Area | Potential Role of the Scaffold | Research Focus |

| Agrochemicals | Core structure for herbicides, fungicides, and insecticides | Synthesis and biological evaluation of derivatives, SAR studies for crop protection |

| Organic Electronics | Monomer for conductive or semi-conductive polymers | Polymer synthesis and characterization, device fabrication and testing |

| Functional Coatings | Building block for polymers with specific surface properties | Development of anti-corrosive or stimuli-responsive coatings |

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(pyridin-4-yloxy)aniline, and what starting materials are typically employed?

The compound is commonly synthesized via nucleophilic aromatic substitution followed by nitro-group reduction. A typical route involves reacting 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives under alkaline conditions to form a nitro intermediate, which is reduced to the aniline using Fe/NHCl or catalytic hydrogenation . Alternative methods employ 2-chloro-4-nitrophenol and halogenated benzyl derivatives in condensation reactions with KCO as a base, achieving yields up to 82% .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of this compound?

Key techniques include thin-layer chromatography (TLC) for reaction monitoring, H-NMR for structural confirmation (e.g., aromatic proton integration), and X-ray crystallography for absolute stereochemical determination . Purity is often assessed via HPLC (>95%) or melting point analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to the reactive aniline moiety, use nitrile gloves, fume hoods, and chemical-resistant lab coats. Avoid skin contact and store in airtight containers under inert gas to prevent oxidation. Dispose of waste via halogenated solvent protocols .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or ORTEP-3 is used to resolve bond lengths, angles, and intermolecular interactions. Data refinement involves iterative cycles to minimize R-factors (<0.05), with absorption corrections applied during integration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield while minimizing by-products?

Systematic parameter screening (e.g., solvent polarity, temperature, catalyst loading) is critical. For Fe/NHCl reductions, maintaining acidic conditions (pH 3–4) and controlled stirring rates minimizes over-reduction. Comparative studies show catalytic hydrogenation (Pd/C, H) offers higher selectivity but requires rigorous deoxygenation .

Q. What computational strategies are suitable for predicting the biological activity or interaction mechanisms of derivatives?

Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinities to targets like kinases. Validate computational results with in vitro assays (e.g., IC measurements) and correlate electronic properties (HOMO/LUMO) with activity trends .

Q. How can discrepancies in reported purity values (e.g., 95% vs. 98%) be systematically investigated?

Conduct orthogonal analyses: Combine HPLC, GC-MS, and elemental analysis to cross-verify purity. Assess storage conditions (light, humidity) for degradation products and use accelerated stability studies to identify decomposition pathways .

Q. What strategies resolve contradictions in crystallographic data or refine challenging electron density maps?

For twinned or low-resolution data, employ SHELXD for phase problem-solving and TWINLAW for matrix refinement. Multi-conformer models and TLS parameterization improve accuracy in disordered regions .

Q. How can structure-activity relationship (SAR) studies evaluate modifications at the pyridinyloxy or aniline moieties?

Synthesize analogs with substituents varying in steric bulk (e.g., methyl, trifluoromethyl) or electronic effects (e.g., nitro, methoxy). Test in bioassays (e.g., enzyme inhibition, cellular uptake) and analyze trends using Hammett plots or 3D-QSAR .

Q. What environmental factors influence the stability and reactivity of this compound during storage or reactions?

Hydrolytic degradation is minimized by storing at ≤4°C under argon. In reactions, avoid protic solvents if nucleophilic substitution is undesired. Monitor pH in aqueous systems to prevent amine protonation, which alters reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.